N-(叔丁氧基羰基)-L-甲状腺素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-Butyloxy)carbonyl-L-thyroxine is a compound of interest in various fields of chemistry and biochemistry. It is part of a class of compounds that have relevance in peptide studies and the synthesis of amino acid derivatives.

Synthesis Analysis

The synthesis of related compounds often involves specific reactions and protective derivatization. For instance, Szymańska et al. (2003) describe the synthesis of a fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, which indicates similar methodologies might be applied in synthesizing N-(tert-Butyloxy)carbonyl-L-thyroxine (Szymańska, Wegner, & Łankiewicz, 2003).

Molecular Structure Analysis

The structural analysis of similar compounds reveals specific conformations and interactions. Kozioł et al. (2001) explored the molecular and crystal structure of a tert-butoxycarbonyl L-cysteine derivative, providing insights into the conformations and intermolecular interactions that might be relevant for N-(tert-Butyloxy)carbonyl-L-thyroxine (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).

Chemical Reactions and Properties

N-(tert-Butyloxy)carbonyl-L-thyroxine may undergo various chemical reactions, particularly involving its protective groups. For instance, the tert-butyl group can play a role in protecting carboxyl groups during synthesis, as indicated by Pawełczak et al. (1989) in their work on quinazoline antifolates (Pawełczak et al., 1989).

Physical Properties Analysis

The physical properties of N-(tert-Butyloxy)carbonyl-L-thyroxine, such as solubility, melting point, and optical properties, would be akin to those of similar tert-butoxycarbonyl amino acid derivatives. Studies like that of Staszak and Doecke (1994), which explore the use of N,O-bis(tert-butoxycarbonyl)-hydroxylamine in synthesis, can offer insights into these properties (Staszak & Doecke, 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding how N-(tert-Butyloxy)carbonyl-L-thyroxine behaves under different conditions. Papers like that of Gontcharov, Liu, and Sharpless (1999), who studied tert-butylsulfonamide as a nitrogen source for catalytic reactions, can provide analogous information relevant to N-(tert-Butyloxy)carbonyl-L-thyroxine's chemical behavior (Gontcharov, Liu, & Sharpless, 1999).

科学研究应用

甲状腺激素合成

甲状腺激素(如甲状腺素 (T4) 和三碘甲状腺原氨酸 (T3)) 的化学合成一直是重要的研究兴趣领域。基于生物体内生物合成假想模型的方法已经得到探索, 采用高活性酚或醌衍生物作为芳基化试剂。这些方法通过与酪氨酸衍生物缩合反应促进甲状腺激素或其类似物的产生, 获得适合用作亲本药物物质的高收率 (Martinovich & Sviridov, 2006).

对整合素 αvβ3 和癌症存活的影响

研究强调了甲状腺激素及其受体对整合素 αvβ3 的作用, 对癌症存活有影响。促癌 L-甲状腺素 (T4) 和促代谢三碘-L-甲状腺原氨酸 (T3) 的作用之间的区别促进了使用外源性 T3 代替 T4 的临床策略。这种方法旨在维持临床甲状腺功能减退性甲状腺素低下症, 从而使晚期癌症患者的生存结果更好, 且没有临床甲状腺功能减退相关的发病率 (Hercbergs, 2019).

甲状腺激素代谢和硫酸化

甲状腺激素酚羟基的硫酸化在其代谢中起关键作用, 阻断 T4 的外环脱碘 (ORD), 同时刺激 T4 和 T3 的内环脱碘 (IRD)。这一过程表明, 硫酸化是甲状腺激素失活的重要步骤, 突出了其代谢途径的复杂性 (Visser, 1994).

线粒体生物能学和脂质处理

甲状腺激素及其代谢物或衍生物对线粒体和脂质代谢的代谢作用已得到广泛研究。最近的研究结果表明, 甲状腺激素及其衍生物, 如 3,5-二碘甲状腺原氨酸 (T2), 在解决代谢相关异常(包括肥胖和心血管疾病)方面具有巨大潜力。这些研究表明甲状腺激素在调节线粒体功能和脂质代谢中至关重要 (Cioffi, Lanni, & Goglia, 2010).

甲状腺素诱导的心肌肥大

甲状腺素诱导心肌肥大的机制以及中草药的潜在干预作用一直是研究的主题。这涉及激素对心脏、Ca2+ 运输和肾素-血管紧张素系统的直接影响, 突出了甲状腺激素与心血管健康之间的复杂相互作用 (Chang-xun, 2007).

属性

IUPAC Name |

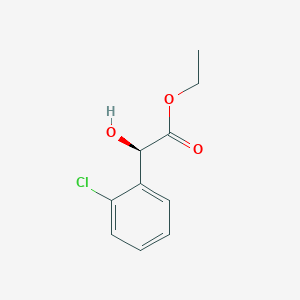

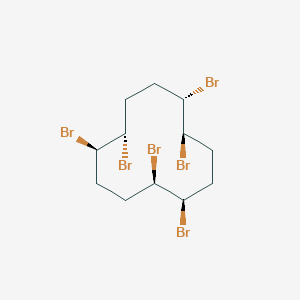

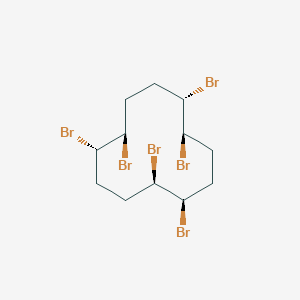

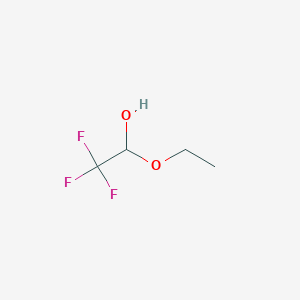

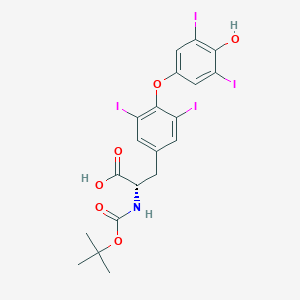

(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXHMKCFGLKNNF-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19I4NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyloxy)carbonyl-L-thyroxine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。